4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
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Overview
Description
Proposed cholinesterase inhibitor.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Zwitterionic λ5-Spirosilicates : A study by Tacke et al. (1992) discusses the synthesis of zwitterionic λ5-spirosilicates involving dimethylamino phenyl groups. This study provides insights into the structural characteristics of such compounds, potentially relevant to the compound .
Characterization of Novel Polyamides : Research by Liaw et al. (2002) details the synthesis and characterization of new polyamides derived from complex organic structures, similar to the compound . These findings can be helpful in understanding the broader applications of such compounds in polymer science.
Catalytic and Chemical Reactions
Rhodium-Catalyzed Reactions : The study by Müller et al. (2009) explores the rhodium-catalyzed reactions of similar organic compounds. This study can provide insights into the chemical behavior and catalytic applications of the compound .
Nickel-Catalyzed Cross-Coupling : Research by Yang and Wang (2017) investigates nickel-catalyzed cross-coupling of allyl alcohols with aryl- or alkenylzinc reagents. The findings may offer perspectives on the reactivity and potential applications of similar compounds in organic synthesis.
Biological and Medicinal Applications
Biological Evaluation of Benzamides : A study by Saeed et al. (2015) on the synthesis and biological evaluation of benzamides derived from antipyrine might provide relevant information on the biological activity of structurally related compounds.
Anti-Tubercular Scaffold Synthesis : Research by Nimbalkar et al. (2018) on the synthesis of challenging anti-tubercular scaffolds may offer insights into the potential medicinal applications of similar complex organic compounds.
properties
Molecular Formula |
C27H38N2O+2 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium |
InChI |
InChI=1S/C27H38N2O/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3/q+2 |
InChI Key |
ZAEXMNKDGJNLTA-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C |
Canonical SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C |
synonyms |
Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide BW 284 C 51 BW-284-C-51 BW284C51 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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